molecular formula C18H30N6O B6445527 1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 2640974-31-6

1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6445527
CAS No.: 2640974-31-6
M. Wt: 346.5 g/mol
InChI Key: UUTZBFRTNUNJSN-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of azepane, pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Pyrimidine synthesis: The pyrimidine ring can be synthesized via condensation reactions involving ethylamine and other suitable reagents.

    Piperazine incorporation: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the azepane, pyrimidine, and piperazine units under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one: Similar structure but lacks the pyrimidine moiety.

    1-(azepan-1-yl)-2-[(pyridin-4-ylmethyl)amino]ethan-1-one: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is unique due to the presence of both pyrimidine and piperazine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-2-19-16-7-8-20-18(21-16)24-13-11-22(12-14-24)15-17(25)23-9-5-3-4-6-10-23/h7-8H,2-6,9-15H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTZBFRTNUNJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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